N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
This compound features a 5-methyl-1,3,4-thiadiazole core linked via a thioacetamide bridge to a 2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl moiety. The hexahydroquinazolinone core provides conformational rigidity, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S2/c1-11-21-22-17(28-11)19-15(24)10-27-16-13-6-2-3-7-14(13)23(18(25)20-16)9-12-5-4-8-26-12/h12H,2-10H2,1H3,(H,19,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTRTRMDFZTGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Thiadiazole Ring : Contributes to various biological activities.
- Tetrahydrofuran Substituent : Enhances solubility and bioavailability.
- Hexahydroquinazoline Framework : Provides structural stability and potential for interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of the thiadiazole scaffold exhibit significant antimicrobial properties. The 1,3,4-thiadiazole moiety has been linked to:
- Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria. For instance, compounds containing this moiety have demonstrated inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies indicate that thiadiazole derivatives can act as potential anticancer agents. The mechanism often involves:
- Inhibition of Cell Proliferation : Compounds have shown cytotoxic effects on various cancer cell lines through apoptosis induction .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes leading to altered metabolic pathways.
- Receptor Modulation : Binding to receptors involved in inflammation and cell growth.
- Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Key Observations :
- Hexahydroquinazolinone vs.
- THF Substituent : The THF-methyl group introduces chirality and oxygen-based hydrogen-bonding capacity, contrasting with phenyl or methyl groups in analogs. This may enhance solubility compared to lipophilic aryl substituents .
Preparation Methods
Synthesis of 5-Methyl-1,3,4-Thiadiazole-2-Thiol Precursor
Catalytic Synthesis from PAD Solid
The 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) core is synthesized via a solid acid-catalyzed reaction using SO₄²⁻/TiO₂-SnO₂-Al₂O₃ at -5–0°C in tetrahydrofuran (THF). Key steps include:
- Step 1 : Addition of 80 g PAD solid to 240 g catalyst and 500 g THF over 2.5 hours.
- Step 2 : Post-reaction filtration, solvent evaporation, and alkaline dissolution (10% NaOH).
- Step 3 : Acidification to pH 1.5 with HCl yields MMTD (47.3 g, 84.2%, HPLC purity ≥99.95%).
Reaction Optimization
Preparation of Tetrahydrofuran-2-ylmethyl Intermediate
Construction of Hexahydroquinazolin-4-one Core
Formamide Cyclocondensation
Refluxing 2-amino-5-nitrobenzonitrile with formamide at 120°C for 10 hours yields 6-nitroquinazolin-4-amine. Reduction using SnCl₂·2H₂O in methanol produces 6-aminoquinazolin-4-amine.
Acetylation and Functionalization
Thioacetamide Linker Formation
Final Assembly and Purification
Coupling Reaction
Analytical Data and Characterization
Spectroscopic Confirmation
Challenges and Optimization Strategies
Byproduct Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
